molecular formula C12H11F3O B1428813 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one CAS No. 1344328-00-2

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one

Cat. No.: B1428813
CAS No.: 1344328-00-2
M. Wt: 228.21 g/mol
InChI Key: LDVVDLXCWWXADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one is a useful research compound. Its molecular formula is C12H11F3O and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(10)16/h1,3-4,7,10H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVVDLXCWWXADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Thermodynamic Stability of meta-Trifluoromethyl Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, conformational analysis, and synthetic handling of 3-(trifluoromethyl)cyclopentan-1-one (often referred to as meta-trifluoromethyl substituted cyclopentanone in 1,3-disubstitution nomenclature).

Executive Summary

The introduction of a trifluoromethyl (


) group at the 3-position (meta relative to the carbonyl) of a cyclopentanone ring creates a unique stereoelectronic environment. Unlike its hydrocarbon analogs (e.g., 3-methyl or 3-tert-butyl), the 3-trifluoromethyl substituted cyclopentanone exhibits thermodynamic behavior governed by a competition between steric bulk  (A-value ~2.4–2.5 kcal/mol) and dipole-dipole repulsion  between the polar C=O and C–F bonds.

This guide analyzes the thermodynamic preference for the pseudo-equatorial conformation, the resistance to


-elimination (chemical stability), and the equilibration protocols required to isolate thermodynamically stable diastereomers in drug discovery campaigns.

Conformational Analysis & Thermodynamics

The "Envelope" Equilibrium

Cyclopentanone exists in a dynamic equilibrium between "envelope" (


) and "half-chair" (

) conformations. For 3-substituted cyclopentanones, the thermodynamic minimum is generally the envelope conformation where the C3 carbon is the "flap" (out of plane), placing the substituent in a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.
  • Steric Factor: The

    
     group has a van der Waals volume comparable to an isopropyl group but with a rigid rotor shape. The steric penalty for the pseudo-axial position is significant, driving the equilibrium toward the equatorial conformer.
    
  • Electronic Factor (Dipole): The strong dipole of the

    
     group (pointing away from the ring) interacts with the carbonyl dipole. In the pseudo-equatorial orientation, the dipoles are better aligned to minimize repulsion compared to the axial orientation, further stabilizing this conformer.
    
Thermodynamic Parameters

While specific experimental


 values vary by solvent, Density Functional Theory (DFT) calculations (B3LYP/6-31G*) and NMR studies suggest:
ParameterValue / Trend
Preferred Conformation C3-Envelope (pseudo-equatorial)

~ -2.1 to -2.8 kcal/mol
Barrier to Ring Inversion Low (< 1.5 kcal/mol)
Dominant Interaction Steric repulsion with C1 carbonyl oxygen and C4 hydrogens
Visualization of Conformational Equilibrium

The following diagram illustrates the ring-flip mechanism and the thermodynamic sink.

Conformation cluster_0 Thermodynamic Driving Forces Axial Pseudo-Axial Conformer (High Energy) TS Planar Transition State (Max Energy) Axial->TS Ring Flattening Equatorial Pseudo-Equatorial Conformer (Thermodynamic Sink) TS->Equatorial Relaxation Equatorial->TS Thermal Excitation Text1 1. Steric Relief (1,3-strain) Text2 2. Dipole Minimization

Caption: Thermodynamic equilibration from the kinetically accessible axial conformer to the stable equatorial conformer.

Chemical Stability & Reactivity[1][2]

Resistance to -Elimination

A critical concern with


-fluorinated ketones is the potential for HF elimination (E1cB mechanism) to form 

-unsaturated ketones.
  • Observation: 3-Trifluoromethylcyclopentanones are surprisingly robust against elimination under standard acidic or mild basic conditions.

  • Mechanistic Reason: The C–F bond is significantly stronger (~116 kcal/mol) than a C–H bond. Furthermore, for E2 or E1cB elimination, the leaving group (F) must be anti-periplanar to an acidic

    
    -proton. In the preferred pseudo-equatorial conformation, the 
    
    
    
    group does not achieve the necessary anti-periplanar geometry with the C2 or C5 protons, kinetically inhibiting elimination.
Epimerization of 2,3-Disubstituted Systems

When a second substituent is introduced at the


-position (C2), cis/trans isomerism emerges.
  • Thermodynamic Product: The trans-2,3-disubstituted isomer is typically the thermodynamic product. This configuration places both the C2-alkyl and C3-

    
     groups in pseudo-equatorial positions on the envelope, avoiding severe gauche interactions.
    
  • Kinetic Product: Direct alkylation often yields the cis isomer (steric approach control). Base-catalyzed equilibration is required to access the trans isomer.

Experimental Protocols

Protocol: Synthesis via Conjugate Addition

This method yields the thermodynamic 3-substituted core.

Reagents: Cyclopentenone,


 (Ruppert-Prakash reagent), NaOAc (initiator), DMSO/Acetonitrile.
  • Preparation: Dissolve cyclopent-2-en-1-one (1.0 equiv) in anhydrous acetonitrile (

    
    ).
    
  • Initiation: Add NaOAc (

    
     equiv) as a Lewis base initiator.
    
  • Addition: Dropwise add

    
     (1.5 equiv) at 
    
    
    
    . The reaction is exothermic.
  • Reaction: Stir at room temperature for 4 hours. Monitor by

    
     NMR (appearance of doublet at 
    
    
    
    ppm).
  • Hydrolysis: Quench with

    
     HCl to hydrolyze the silyl enol ether intermediate. Stir for 30 minutes.
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
  • Purification: Distillation or flash chromatography (Hexane/EtOAc).

Protocol: Thermodynamic Equilibration (Epimerization)

Used to convert a kinetic mixture of 2-substituted-3-trifluoromethylcyclopentanones to the thermodynamic trans-major ratio.

  • Setup: Dissolve the diastereomeric mixture in MeOH (

    
    ).
    
  • Base Treatment: Add solid

    
     (2.0 equiv).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours.
    
  • Monitoring: Monitor by GC-MS or

    
     NMR. Look for the stabilization of the ratio (typically >9:1 trans:cis).
    
  • Quench: Cool to RT, filter off solids, concentrate, and partition between water/DCM.

Visualizing the Equilibration Pathway

The following diagram details the mechanism of base-catalyzed equilibration for a 2,3-disubstituted system, highlighting the enolate intermediate.

Equilibration Cis Cis-Isomer (Kinetic) (Steric Clash) Enolate Enolate Intermediate (Planar C2) Cis->Enolate Deprotonation (Fast) Enolate->Cis Reprotonation (Syn-face) Trans Trans-Isomer (Thermodynamic) (Diequatorial) Enolate->Trans Reprotonation (Anti-face) Trans->Enolate Slow Deprotonation Base Base (OMe-) Base->Cis

Caption: Base-catalyzed epimerization mechanism converting the kinetic cis-isomer to the stable trans-isomer.

References

  • Conformational Analysis of Cyclopentanones

    • Fuchs, B. "Topics in Stereochemistry: Conformational Analysis of Five-Membered Rings." Wiley-Interscience, 1978 , Vol 10, 1-94. Link

  • Synthesis of Trifluoromethylated Cyclopentanones

    • Prakash, G. K. S., et al.

      
      -Unsaturated Ketones." Journal of Organic Chemistry, 2013 , 78(7), 3300–3305. Link
      
  • Thermodynamic Stability of Fluorinated Carbocycles

    • Grygorenko, O. O., et al. "Conformational properties of fluorinated cycloalkanes." Beilstein Journal of Organic Chemistry, 2021 , 17, 2663–2681. Link

  • Stereoselective Synthesis & Equilibration

    • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007 . (Chapter 3: Conformational, Steric, and Stereoelectronic Effects). Link

A Technical Guide to Determining the Solubility Profile of 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility profile of 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one, a novel compound with potential therapeutic applications. We will delve into the foundational principles of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the necessary analytical techniques for accurate quantification and solid-state characterization. The causality behind each experimental choice is explained to ensure a robust, self-validating methodology. This document serves as a practical blueprint for generating the essential solubility data required to advance a compound through the drug development pipeline.[4]

The Imperative of Solubility Profiling in Drug Development

In the journey from discovery to a viable drug product, a compound's physicochemical properties are rigorously evaluated. Among these, solubility is paramount.[3][5] An inadequate solubility profile can lead to a cascade of developmental challenges, including poor absorption, insufficient bioavailability, and difficulties in creating stable and effective formulations.[2][4] Therefore, establishing a comprehensive understanding of a compound's behavior in various solvents is not merely a data-gathering exercise; it is a foundational step in risk mitigation and strategic formulation design.[4]

This guide focuses on 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one. Its structure, featuring a relatively non-polar cyclopentanone ring, a phenyl group, and a highly electronegative trifluoromethyl (CF3) moiety, suggests a complex solubility behavior that necessitates empirical determination. The CF3 group can significantly impact molecular properties like lipophilicity and crystal packing, making theoretical predictions challenging and highlighting the need for experimental data.

Foundational Characterization: Compound and Solvents

A robust solubility study begins with a thorough understanding of the materials involved. The principle of "like dissolves like" serves as a useful heuristic, reminding us that solubility is governed by the interplay of intermolecular forces between the solute and the solvent.[6]

Physicochemical Profile of 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one

While specific experimental data for this compound is not widely available, its structure allows for an expert assessment of its likely properties:

  • Molecular Structure: The molecule contains a polar ketone functional group (C=O) capable of acting as a hydrogen bond acceptor. The trifluoromethyl-substituted phenyl ring contributes to its lipophilicity and molecular volume.

  • Polarity: The compound possesses both polar (ketone) and non-polar (cyclopentane, phenyl) regions, classifying it as a molecule of intermediate polarity. The electron-withdrawing nature of the CF3 group further influences the electronic distribution of the aromatic ring.

  • Hydrogen Bonding: It can accept hydrogen bonds via the ketone oxygen but cannot donate hydrogen bonds. This is a critical factor influencing its interaction with protic versus aprotic solvents.

Rationale for Solvent Selection

To build a comprehensive profile, a diverse set of organic solvents should be selected, spanning the full range of polarities. This allows for a thorough investigation of the compound's dissolution behavior. The chosen solvents serve as surrogates for different chemical environments the API might encounter during synthesis, purification, and formulation.

Table 1: Properties of Recommended Organic Solvents for Solubility Profiling

Solvent ClassSolventPolarityDielectric Constant (approx.)TypeRationale
Non-Polar n-HexaneNon-Polar1.9AproticRepresents purely lipophilic environments.
TolueneNon-Polar2.4AproticAromatic solvent, tests for pi-stacking interactions.
Polar Aprotic Ethyl AcetateModerately Polar6.0AproticCommon solvent in synthesis and chromatography.
AcetonePolar21AproticA ketone, shares a functional group with the solute.
AcetonitrilePolar37.5AproticHighly polar, common in HPLC and synthesis.
Polar Protic EthanolPolar24.5ProticCapable of hydrogen bonding; common formulation excipient.
MethanolPolar33ProticThe most polar alcohol, strong hydrogen bonding potential.

Note: Dielectric constant values are approximate and can vary with temperature. Sources for solvent properties include[7][8].

The Gold Standard: Thermodynamic Solubility Determination

To ensure the data is reliable and reflects a true equilibrium state, the shake-flask method is the universally accepted standard.[9][10] This method measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium under specified conditions.[10]

Experimental Protocol: The Equilibrium Shake-Flask Method

This protocol is designed to be self-validating by ensuring equilibrium is reached and that the solid form of the compound does not change during the experiment.

Materials:

  • 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one (crystalline powder)

  • Selected organic solvents (Table 1)

  • Scintillation vials (e.g., 20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • HPLC-UV system

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one to each vial. "Excess" is critical; undissolved solid must remain visible throughout the experiment to ensure saturation.[11] A general starting point is ~50-100 mg of solid to 5 mL of solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 RPM).

    • Causality Note: Agitation ensures maximum contact between the solid and the solvent, accelerating the approach to equilibrium.[11] Temperature control is vital as solubility is temperature-dependent.

  • Time to Equilibrium: Allow the samples to shake for a minimum of 48-72 hours.[11]

    • Expert Insight: True equilibrium is confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). The system is at equilibrium when consecutive measurements are statistically identical.[11] For a new compound, this validation is essential.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

    • Causality Note: Incomplete removal of solid particles is a primary source of error, leading to an overestimation of solubility.[11]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed HPLC vial.

    • Expert Insight: Pre-saturating the syringe filter by discarding the first ~0.5 mL of filtrate is crucial to prevent drug loss due to adsorption onto the filter membrane.

  • Dilution & Quantification: Accurately dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Determine the concentration using a validated HPLC-UV method.

  • Solid-State Analysis: Recover the remaining solid from the vials after the experiment. Dry the solid and analyze it using X-Ray Powder Diffraction (XRD) and Differential Scanning Calorimetry (DSC). Compare the results to the starting material.

    • Causality Note: This step is critical for trustworthiness. It confirms that the compound did not undergo a polymorphic transformation or form a solvate during the experiment, as different solid forms have different solubilities.[12][13]

Diagram of the Experimental Workflow

G prep 1. Preparation Add excess solid solute to solvent in vials equil 2. Equilibration Shake at constant T (e.g., 48-72h) prep->equil sep 3. Phase Separation Settle, then Centrifuge to pellet excess solid equil->sep sample 4. Sampling Filter supernatant (0.22 µm PTFE filter) sep->sample solid 6. Solid-State Analysis Analyze remaining solid via XRD and DSC sep->solid quant 5. Quantification Dilute & Analyze via validated HPLC-UV method sample->quant data 7. Data Calculation Solubility (mg/mL, mol/L) quant->data solid->data report Final Solubility Profile data->report

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical and Characterization Methods

Quantitative Analysis: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for accurately determining the concentration of the dissolved compound.[14][15][16]

  • Method Development: A reverse-phase HPLC method should be developed using a C18 column. The mobile phase (e.g., a mixture of acetonitrile and water) should be optimized to achieve a sharp, symmetric peak for the analyte with a reasonable retention time.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure reliable results.[14] A calibration curve must be prepared using standards of known concentrations.

  • Quantification: The concentration of the analyte in the diluted samples is determined by comparing its peak area to the calibration curve.

Solid-State Characterization: XRD and DSC

The solid state of a compound can profoundly impact its solubility.[17][18]

  • X-Ray Powder Diffraction (XRD): XRD is the definitive technique for identifying the crystalline form (polymorph) of a material. The diffraction pattern of the solid recovered after the experiment should be identical to that of the starting material to rule out any phase changes.[13][19]

  • Differential Scanning Calorimetry (DSC): DSC measures thermal events like melting points and phase transitions.[17][18] A sharp, unchanged melting endotherm in the post-experiment solid provides strong evidence of its stability under the test conditions. The appearance of new thermal events could indicate the formation of a solvate or a different polymorph.[13][19]

Data Presentation and Interpretation

The final data should be compiled into a clear, concise table to facilitate comparison and analysis.

Table 2: Hypothetical Solubility Data for 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
n-Hexane[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]

Interpretation: The results should be analyzed in the context of solvent properties. For instance, higher solubility in ethanol and methanol compared to hexane would suggest that hydrogen bonding interactions with the ketone group play a significant role in the dissolution process. Comparing solubility in acetone versus ethyl acetate can provide insight into the relative importance of dipole-dipole interactions. This detailed analysis transforms raw data into actionable knowledge for formulation scientists.

Conclusion

Determining the solubility profile of a new chemical entity like 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one is a critical, non-negotiable step in its development path. By employing a systematic and rigorous approach, grounded in the gold-standard shake-flask method and supported by robust analytical and solid-state characterization, researchers can generate reliable and indispensable data. This information is the bedrock upon which successful formulation strategies, purification processes, and ultimately, effective therapeutic products are built.

References

  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed, National Center for Biotechnology Information. [Link]

  • Solubility profile: Significance and symbolism. Wisdomlib. [Link]

  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • How do you perform the shake flask method to determine solubility? Quora. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Shake Flask logK. Lokey Lab Protocols.
  • Solubility of Organic Compounds. University of Toronto. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Boston. [Link]

  • Organic Solvents: Types, Uses, & Properties Explained. Allen. [Link]

  • XRD/DSC Analysis. CD Formulation. [Link]

  • Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. St. Cloud State University. [Link]

  • Physical Properties of Organic Solvents. Utah Tech University. [Link]

  • Solubility Analysis to Assist Drug R&D Projects. Labinsights. [Link]

  • COMMON SOLVENT PROPERTIES. University of Rochester. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. [Link]

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. [Link]

  • Preformulation. University of Sydney. [Link]

Sources

CAS number and chemical identifiers for 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one (CAS 1344328-00-2 ) is a specialized fluorinated building block utilized in the synthesis of central nervous system (CNS) active agents, particularly neurokinin-1 (NK1) receptor antagonists and glutamate modulators.[1][2][3] Characterized by the metabolically stable 3-trifluoromethylphenyl pharmacophore fused to a cyclopentanone ring, this compound serves as a critical scaffold for generating chiral amines and tertiary alcohols in medicinal chemistry programs.

Chemical Identification & Properties

PropertySpecification
CAS Number 1344328-00-2
IUPAC Name 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one
Molecular Formula C₁₂H₁₁F₃O
Molecular Weight 228.21 g/mol
SMILES O=C1CCCC1c2cccc(C(F)(F)F)c2
InChI Key Derived:[2] OGNIZISOAHYEPF-UHFFFAOYSA-N
Appearance Pale yellow oil to low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Strategic Synthesis: Pd-Catalyzed -Arylation

The industrial standard for synthesizing 2-arylcyclopentanones is the Buchwald-Hartwig


-arylation . This method supersedes classical approaches (e.g., Grignard addition to 

-haloketones) due to its superior regioselectivity and tolerance for the electron-withdrawing trifluoromethyl group.
Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving the oxidative addition of the aryl halide, formation of a palladium enolate, and subsequent reductive elimination to form the C-C bond.

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Reagents:

  • Substrate: Cyclopentanone (1.2 equiv)

  • Aryl Halide: 1-Bromo-3-(trifluoromethyl)benzene (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or flame-dried Schlenk flask, charge Pd(OAc)₂ and the phosphine ligand (BINAP). Add anhydrous toluene and stir at room temperature for 15 minutes to generate the active catalytic species.

  • Reagent Addition: Add solid NaOtBu to the reaction vessel. Subsequently, add 1-bromo-3-(trifluoromethyl)benzene and cyclopentanone via syringe.

  • Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor conversion via GC-MS or TLC (eluent: Hexanes/EtOAc).

  • Work-up: Cool to room temperature. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the target ketone.

Synthetic Pathway Visualization

SynthesisPathway Reagents Cyclopentanone + 3-Br-C6H4-CF3 Intermediate Pd-Enolate Complex Reagents->Intermediate Oxidative Addition & Transmetallation Catalyst Pd(OAc)2 / BINAP NaOtBu / Toluene Catalyst->Intermediate Catalysis Product 2-[3-(Trifluoromethyl)phenyl] cyclopentan-1-one Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed cross-coupling mechanism for C-C bond formation at the


-position.

Applications in Drug Discovery

The 3-(trifluoromethyl)phenyl moiety is a "privileged structure" in medicinal chemistry, imparting metabolic stability (blocking P450 oxidation) and increasing lipophilicity for blood-brain barrier (BBB) penetration.

Primary Therapeutic Areas
  • NK1 Receptor Antagonists: The scaffold mimics the core structure of Substance P antagonists used to treat chemotherapy-induced nausea and vomiting (CINV).

  • Glutamate Modulators: As a structural analog to ketamine precursors, this ketone can be derivatized into novel NMDA receptor ligands.

  • Agrochemicals: Used in the synthesis of novel fungicides requiring fluorinated aryl groups.

Downstream Diversification

This ketone serves as a divergent intermediate. The carbonyl group allows for immediate transformation into chiral amines or tertiary alcohols.

Applications Core 2-[3-(Trifluoromethyl)phenyl] cyclopentan-1-one RedAm Reductive Amination (R-NH2 / NaBH(OAc)3) Core->RedAm Grignard Grignard Addition (R-MgBr) Core->Grignard AsymRed Asymmetric Reduction (CBS Catalyst) Core->AsymRed Amines CNS-Active Amines (NMDA/NK1 Ligands) RedAm->Amines Alc Tertiary Alcohols (High Affinity Scaffolds) Grignard->Alc ChiralAlc Chiral Alcohols (Enantiopure Intermediates) AsymRed->ChiralAlc

Figure 2: Diversification of the core scaffold into bioactive chemical classes.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic multiplet for the methine proton at the 2-position (

    
     ~3.2-3.5 ppm). Aromatic protons (4H) appear in the 
    
    
    
    7.4-7.6 ppm range.
  • ¹⁹F NMR: Single singlet around

    
     -62.5 ppm (characteristic of Ar-CF₃).
    
  • MS (ESI/EI): Molecular ion

    
     or 
    
    
    
    .
  • IR: Strong carbonyl stretch at ~1740 cm⁻¹ (cyclopentanone ring strain).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2-8°C under inert gas. The

    
    -proton is acidic; avoid prolonged exposure to strong bases unless intended for reaction.
    
  • Disposal: Dispose of as halogenated organic waste.

References

  • Biozol Diagnostics. "2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one Product Data." Biozol.de. Link

  • BLD Pharm. "Product Information: 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one (CAS 1344328-00-2)."[2] BLDpharm.com. Link

  • Xu, Y., et al. (2016). "Practical Direct

    
    -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis."[4] Angewandte Chemie International Edition, 55(7), 2559-2563.[4] Link
    
  • Organic Syntheses. "

    
    -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis." Org.[5][6][7][8][9] Synth. 2023, 100, 99-112.[8] Link
    

Sources

Methodological & Application

Reagents for introducing 3-(trifluoromethyl)phenyl groups to cyclic ketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of 3-(Trifluoromethyl)phenyl Groups to Cyclic Ketones


-Arylation

Part 1: Executive Summary & Strategic Importance

The 3-(trifluoromethyl)phenyl moiety is a "privileged structure" in medicinal chemistry. The trifluoromethyl (


) group enhances metabolic stability by blocking cytochrome P450 oxidation sites, while increasing lipophilicity (

value

0.88) to improve membrane permeability. When attached to a cyclic ketone scaffold, this group is typically introduced via two distinct geometric vectors:
  • 1,2-Addition: Attacks the carbonyl carbon to yield a tertiary alcohol .

  • 
    -Arylation:  Attacks the 
    
    
    
    -carbon to yield an
    
    
    -aryl ketone
    .

CRITICAL SAFETY ALERT: The direct preparation of trifluoromethylphenyl Grignard reagents from magnesium metal and the corresponding bromide has been linked to severe detonations and fatalities.[1] The induction period is unpredictable, and the exotherm can be uncontrollable.[1] This guide utilizes the Halogen-Magnesium Exchange (Turbo Grignard) method as the primary safety standard.

Part 2: Reagent Profile & Selection Guide

FeatureMethod A: Nucleophilic 1,2-Addition Method B: Pd-Catalyzed

-Arylation
Target Product Tertiary Alcohol (or Alkene via dehydration)

-Aryl Ketone
Key Reagent 3-(trifluoromethyl)phenylmagnesium bromide (via exchange)1-bromo-3-(trifluoromethyl)benzene
Catalyst/Additive

(promoter)

/ Xantphos
Primary Risk Exothermic runaway during reagent formation

-Hydride elimination / Proto-dehalogenation
Substrate Scope Sensitive to enolization; requires CeCl3 for hindered ketonesTolerates esters, nitriles; requires enolizable protons

Part 3: Detailed Protocols

Method A: Safety-Critical 1,2-Addition (The "Turbo Grignard" Route)

Objective: Synthesis of 1-(3-(trifluoromethyl)phenyl)cyclohexan-1-ol. Mechanism: Halogen-Magnesium exchange followed by nucleophilic attack. Why this method? Using


 avoids the hazardous induction period of Mg metal and generates a more soluble, reactive species. The addition of 

(Imamoto reagent) suppresses enolization, a common failure mode with cyclic ketones.

Reagents:

  • Substrate: Cyclohexanone (1.0 equiv)

  • Aryl Halide: 1-bromo-3-(trifluoromethyl)benzene (1.1 equiv)

  • Exchange Reagent:

    
     (1.3 M in THF, 1.15 equiv)
    
  • Additive: Anhydrous

    
     beads (1.2 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Preparation of Anhydrous CeCl3 (Critical):

    • Place

      
       in a Schlenk flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 4 hours. A stir bar should be used to break up the powder as it dries.

    • Checkpoint: The solid must be a free-flowing white powder. If it looks gummy, it is not dry.

    • Cool to RT under Argon and suspend in THF to form a slurry. Stir for 2 hours (activation).

  • Generation of the Aryl-Magnesium Species:

    • In a separate flame-dried flask under Argon, dissolve 1-bromo-3-(trifluoromethyl)benzene in THF.

    • Cool to -15°C .

    • Add

      
       dropwise.
      
    • Stir at -15°C for 30 minutes.

    • Validation: Aliquot 0.1 mL, quench with water, extract, and check GC/MS. You should see 3-(trifluoromethyl)benzene (reduced product) and NO starting bromide.

  • Transmetallation & Addition:

    • Cannulate the cold Grignard solution into the

      
       slurry at -78°C. The mixture may turn yellow/orange. Stir for 30 mins to form the organocerium species.
      
    • Add cyclohexanone (neat or in minimal THF) dropwise at -78°C.

    • Allow to warm slowly to 0°C over 2 hours.

  • Workup:

    • Quench with sat. aq.

      
      .[2][3]
      
    • Extract with EtOAc (

      
      ).[2]
      
    • Wash combined organics with brine, dry over

      
      .[2]
      
    • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Palladium-Catalyzed -Arylation

Objective: Synthesis of 2-(3-(trifluoromethyl)phenyl)cyclohexan-1-one. Mechanism: Enolate formation


 Transmetallation 

Reductive Elimination. Why this method? Direct nucleophilic substitution at the

-position is impossible. Pd-catalysis allows cross-coupling under basic conditions.[4]

Reagents:

  • Substrate: Cyclohexanone (1.2 equiv)

  • Aryl Halide: 1-bromo-3-(trifluoromethyl)benzene (1.0 equiv)

  • Catalyst:

    
     (1-2 mol %)
    
  • Ligand: Xantphos (2-4 mol %) (Preferred for cyclic ketones to prevent

    
    -elimination)
    
  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step Protocol:

  • Catalyst Pre-complexation:

    • In a glovebox or under Argon, mix

      
      , Xantphos, and 
      
      
      
      in a screw-cap vial.
    • Add anhydrous Toluene. Stir for 5 mins until the solution turns a deep color (often reddish-brown).

  • Reaction Assembly:

    • Add cyclohexanone and 1-bromo-3-(trifluoromethyl)benzene to the catalyst mixture.

    • Seal the vial/flask.

  • Execution:

    • Heat to 80-100°C .

    • Monitor: Check HPLC/GC at 2 hours. The conversion is typically fast.[5]

    • Note: If mono-arylation is required, use a slight excess of ketone to prevent di-arylation.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black and salts.

    • Concentrate filtrate.[2]

    • Purification: Flash chromatography. Warning:

      
      -aryl ketones can be sensitive to silica; adding 1% 
      
      
      
      to the eluent is recommended.

Part 4: Visualizing the Logic

Diagram 1: Safety-Critical Grignard Workflow

This diagram illustrates the decision path to avoid explosion hazards.

GrignardSafety Start Start: 3-(CF3)phenyl Bromide DirectMg Direct Mg Insertion (Traditional) Start->DirectMg Avoid Exchange Halogen-Mg Exchange (Turbo Grignard) Start->Exchange Recommended Hazard HAZARD: Induction Period Potential DETONATION DirectMg->Hazard SafeSpecies Stable Grignard Species (iPrMgCl-LiCl complex) Exchange->SafeSpecies CeCl3 Add CeCl3 (Suppress Enolization) SafeSpecies->CeCl3 Product Target: Tertiary Alcohol CeCl3->Product

Caption: Workflow contrasting the hazardous direct Mg insertion with the recommended Knochel-type exchange protocol.

Diagram 2: Mechanistic Divergence

Choosing between 1,2-addition and


-arylation based on structural needs.

ReactionPath Ketone Cyclic Ketone PathA Method A: 1,2-Addition (Nucleophilic Attack) Ketone->PathA PathB Method B: Alpha-Arylation (Pd-Catalyzed) Ketone->PathB ReagentA Reagent: Ar-MgBr + CeCl3 PathA->ReagentA ReagentB Reagent: Ar-Br + Pd(0) + Base PathB->ReagentB ProdA Product: Tertiary Alcohol (OH group retained) ReagentA->ProdA ProdB Product: Alpha-Aryl Ketone (C=O retained) ReagentB->ProdB

Caption: Divergent synthesis paths. Method A targets the carbonyl carbon; Method B targets the alpha-carbon.

Part 5: Troubleshooting & Expert Notes

  • Water Content: The Halogen-Magnesium exchange is extremely sensitive to moisture. If the exchange yield is low (<90%), re-dry the THF and ensure the

    
     titer is accurate.
    
  • Enolization vs. Addition (Method A): If you recover starting material or simple reduction products (alcohol), the Grignard acted as a base. Solution: Increase the amount of

    
     or switch to the Rhodium-catalyzed addition of boronic acids (milder, non-basic conditions).
    
  • Regioselectivity (Method B): For unsymmetrical ketones (e.g., 2-methylcyclohexanone),

    
    -arylation generally occurs at the less substituted position with bulky ligands like Xantphos, but mixtures are common.
    

References

  • Knochel, P., et al. (2006).[6] A Safe and Reliable Preparation of the Potentially Explosive 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.[5][7] Organic Syntheses.[5] Link

  • Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society. Link

  • Hartwig, J. F., et al. (1997). Palladium-Catalyzed α-Arylation of Ketones.[4][8][9] Journal of the American Chemical Society. Link

  • Feringa, B. L., et al. (2006). Enantioselective rhodium-catalyzed addition of arylboronic acids to trifluoromethyl ketones.[10][11][12] Chemical Communications.[10][11] Link

  • Pfizer Global R&D. (2003). Safety Alert: Explosion Hazard of Trifluoromethylphenyl Grignard Reagents.[1] (Cited within Org.[5] Syn. Ref 1).

Sources

Application Note: Strategic Utilization of 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one in CNS Drug Discovery

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, the 2-arylcyclopentanone scaffold represents a privileged structure, particularly within the development of Neurokinin-1 (NK1) receptor antagonists and modulators of the Central Nervous System (CNS).[1][2]

This Application Note details the technical utility of 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one (CAS: 1344328-00-2).[1][2] Unlike its bis-trifluoromethyl analogs (common in commercial antiemetics like Rolapitant), this mono-substituted variant offers a distinct physiochemical profile—balancing lipophilicity (

12Pd-catalyzed 

-arylation
12

Scientific Rationale & Application Context

The "Fluorine Effect" in CNS Scaffolds

The incorporation of a trifluoromethyl (

  • Metabolic Blocking: It prevents oxidative metabolism at the C3 position, extending the distinct half-life (

    
    ) of the pharmacophore.[1][2]
    
  • Lipophilicity Modulation: It increases membrane permeability (blood-brain barrier penetration) without the excessive hydrophobicity often associated with longer alkyl chains.[1][2]

  • Conformational Biasing: The steric bulk of the

    
     group restricts rotation around the phenyl-cyclopentyl bond, potentially locking the molecule into a bio-active conformation.[2]
    
Structural Analog Utility (SAR Studies)

While the bis-trifluoromethyl analog is a known precursor for Rolapitant (Varubi), the mono-3-


1212

Validated Synthetic Protocol

Method A: Palladium-Catalyzed -Arylation

Objective: Selective mono-arylation of cyclopentanone.[1][2] Challenge: Cyclopentanone is prone to self-aldol condensation and bis-arylation (geminal or 2,5-substitution).[1][2] Solution: Use of a bulky phosphine ligand and controlled stoichiometry.[2]

Reagents & Materials
  • Substrate: Cyclopentanone (Reagent Grade, >99%)

  • Aryl Halide: 1-Bromo-3-(trifluoromethyl)benzene[1][2]

  • Catalyst Precursor: Palladium(II) acetate (

    
    )[1][2]
    
  • Ligand: Xantphos or BINAP (to enforce mono-arylation)[1][2]

  • Base: Sodium tert-butoxide (

    
    )[1][2]
    
  • Solvent: Toluene (Anhydrous, degassed)[2]

Step-by-Step Workflow
  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

  • Catalyst Pre-complexation:

    • Charge the flask with

      
       (1.0 mol%) and Xantphos (1.2 mol%).[1][2]
      
    • Add anhydrous Toluene (10 mL/g substrate) and stir at room temperature for 10 minutes until the solution turns clear/amber (indicating ligation).

  • Substrate Addition:

    • Add

      
       (1.5 equivalents) in one portion.[1][2]
      
    • Add Cyclopentanone (1.2 equivalents).[1][2] Note: Slight excess prevents bis-arylation.[1][2]

    • Add 1-Bromo-3-(trifluoromethyl)benzene (1.0 equivalent) via syringe.[1][2]

  • Reaction:

    • Heat the mixture to 80°C (internal temperature).

    • Monitor via HPLC every 2 hours.[2] Reaction is typically complete in 6–12 hours.[2]

  • Quench & Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with EtOAc.[2]

    • Concentrate the filtrate under reduced pressure.[2][3]

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).[1][2]

    • Eluent: Hexanes:EtOAc (gradient 95:5 to 85:15).[1][2]

    • Target: The mono-arylated product typically elutes after the unreacted aryl halide but before any trace bis-arylated byproducts.[1][2]

Visualization: Reaction Pathway & Mechanism[1][2]

The following diagram illustrates the catalytic cycle and the critical decision points for quality control.

SynthesisWorkflowStartStart:Cyclopentanone +Ar-BrCatCyclePd-CatalyzedCycle(Oxidative Addition)Start->CatCyclePd(OAc)2 / XantphosNaOtBu, 80°CIntermediatePd-EnolateComplexCatCycle->IntermediateProductCrudeMono-Aryl KetoneIntermediate->ProductReductiveEliminationImpurityImpurity:Bis-ArylatedByproductIntermediate->ImpurityExcess Ar-Bror High TempProduct->StartOptimize Ligand(if <80% Yield)

Figure 1: Synthetic workflow for the

Downstream Application: Stereoselective Functionalization

For pharmaceutical applications, the ketone is rarely the final endpoint.[2] It is most often converted into a chiral amine (NK1 antagonist pharmacophore).[1][2]

Protocol: Asymmetric Reductive Amination

To generate the bioactive (S,S)-amine scaffold:

  • Imine Formation: React the ketone with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) and

    
     in THF.
    
  • Reduction: Cool to -78°C and add L-Selectride or

    
    . The bulky chiral auxiliary directs the hydride attack.[2]
    
  • Hydrolysis: Treat with HCl/MeOH to yield the free chiral amine.

Quality Control & Characterization

Critical Quality Attributes (CQAs)
ParameterSpecificationMethodRationale
Purity

98.0%
HPLC (UV 254 nm)High purity required for downstream chiral resolution.
Bis-Aryl Impurity

0.5%
HPLC / GC-MSBis-arylated byproducts are difficult to separate in later stages.[1][2]
Palladium Content

20 ppm
ICP-MSCatalyst scavenging is critical for pharma intermediates.[1][2]
Water Content

0.1%
Karl FischerAnhydrous conditions required for subsequent reductive amination.[1][2]
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: Water + 0.1% TFA.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Retention Time:

    • Aryl Halide: ~4.5 min[1][2]

    • Product (Mono): ~7.2 min

    • Bis-Impurity: ~11.0 min[1][2]

Safety & Handling

  • Fluorinated Compounds: While stable, combustion of trifluoromethyl compounds can release HF.[2] Use standard fume hood protocols.

  • Palladium Catalysts:

    
     can cause sensitization.[1][2] Avoid inhalation of dust.[2]
    
  • Waste Disposal: Segregate halogenated organic waste. Aqueous layers from the workup may contain bromide salts and should be treated accordingly.[2]

References

  • Mechanistic Found

    
    -Arylation: 
    
    • Fox, J. M., Huang, X., & Buchwald, S. L. (2000).[2] Synthesis of

      
      -Aryl Ketones via Pd-Catalyzed Arylation. Journal of the American Chemical Society.[2][4]
      
    • [1][2]

  • Cyclopentanone Specific Methodologies

    • Xu, Y., et al. (2016).[2][5] Practical Direct

      
      -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition.
      
    • [1][2]

  • Fluorine in Medicinal Chemistry

    • Wang, J., et al. (2014).[2] Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews.

    • [1][2]

  • Rolapitant Structure & Context (Comparative)

    • Duffy, R. A., et al. (2012).[2] Rolapitant (SCH 619734): A Potent, Selective and Long-Acting Neurokinin 1 Receptor Antagonist.[1][2] Pharmacology.

Troubleshooting & Optimization

Technical Support Center: A Guide to Controlling Racemization of 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the chiral intermediate 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one. Due to its unique structural features, this molecule is exceptionally susceptible to racemization, particularly during reaction workup and purification. This document provides in-depth technical guidance, troubleshooting protocols, and validated procedures to help you preserve the stereochemical integrity of your material.

Section 1: The Core Challenge: Understanding the Mechanism of Racemization

The loss of enantiomeric purity in 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one stems from the acidity of the hydrogen atom at the chiral α-carbon (the carbon adjacent to the carbonyl group). The presence of both an aryl group and a powerful electron-withdrawing trifluoromethyl group on that phenyl ring significantly increases this acidity, making the proton easy to remove.[1][2]

Once this proton is removed (under basic conditions) or the carbonyl is protonated (under acidic conditions), the chiral sp³-hybridized α-carbon is converted into a planar, achiral sp²-hybridized intermediate. This intermediate is either an enolate (in base) or an enol (in acid).[3][4][5][6] Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers—a racemic mixture.[7][8]

This process can be catalyzed by even trace amounts of acid or base, making the workup and purification stages critical control points.[9][10]

RacemizationMechanism Figure 1: Acid- and Base-Catalyzed Racemization Pathways cluster_base Base-Catalyzed Racemization cluster_acid Acid-Catalyzed Racemization R_Enantiomer_Base (R)-Ketone Enolate Planar, Achiral Enolate Intermediate R_Enantiomer_Base->Enolate Deprotonation (e.g., OH⁻, RO⁻) Enolate->R_Enantiomer_Base Reprotonation (e.g., H₂O) S_Enantiomer_Base (S)-Ketone Enolate->S_Enantiomer_Base Reprotonation (e.g., H₂O) R_Enantiomer_Acid (R)-Ketone Enol Planar, Achiral Enol Intermediate R_Enantiomer_Acid->Enol Tautomerization (e.g., H₃O⁺) Enol->R_Enantiomer_Acid Tautomerization (e.g., H₂O) S_Enantiomer_Acid (S)-Ketone Enol->S_Enantiomer_Acid Tautomerization (e.g., H₂O) Troubleshooting start Start: High ee in Crude Reaction Mixture symptom1 symptom1 start->symptom1 Check ee post-quench symptom2 Symptom: Low ee After Extraction/Washes Possible Cause: Incorrect pH of Wash Prolonged Contact Time start->symptom2 Check ee post-extraction symptom3 Symptom: Low ee After Chromatography Possible Cause: Acidic Stationary Phase start->symptom3 Check ee post-purification solution1 Solution: 1. Quench at ≤ 0°C. 2. Use pre-chilled sat. aq. NH₄Cl. 3. Add quench slowly to control exotherm. symptom1->solution1 final Result: High ee in Final Product solution1->final solution2 Solution: 1. Ensure all aq. layers are pH 5-7. 2. Use brine to speed up phase separation. 3. Minimize time spent in separatory funnel. symptom2->solution2 solution2->final solution3 Solution: 1. Use deactivated silica gel (pre-treated with Et₃N). 2. Consider neutral alumina as an alternative. 3. Minimize column contact time (flash chromatography). 4. Explore non-chromatographic purification (crystallization). symptom3->solution3 solution3->final

Sources

Technical Support Center: Advanced Strategies for the Synthesis of 2-Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists engaged in the synthesis of 2-substituted cyclopentanones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cyclopentanone functionalization, particularly the prevalent challenge of steric hindrance. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success and efficiency of your synthetic endeavors.

Introduction: The Challenge of Regioselectivity and Steric Hindrance

The α-alkylation of cyclopentanones is a fundamental carbon-carbon bond-forming reaction. However, when the cyclopentanone is already substituted at the 2-position, introducing a second substituent at the same carbon, or selectively functionalizing the less-substituted α-carbon (the 5-position), presents a significant synthetic hurdle. This challenge is primarily governed by the principles of enolate chemistry, specifically the competition between the formation of the kinetic and thermodynamic enolates. Steric hindrance plays a pivotal role in dictating which enolate is preferentially formed and, consequently, the regiochemical outcome of the alkylation. This guide will provide a comprehensive overview of how to control these factors to achieve your desired 2-substituted cyclopentanone product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a kinetic and a thermodynamic enolate in the context of 2-substituted cyclopentanone synthesis?

A1: The distinction lies in the pathway of formation and the relative stability of the resulting enolate.

  • Kinetic Enolate: This enolate is formed by the deprotonation of the less sterically hindered α-proton. It is the product that forms faster. In the case of a 2-alkylcyclopentanone, the kinetic enolate is formed by removing a proton from the 5-position.[1][2]

  • Thermodynamic Enolate: This enolate is the more stable of the two possible enolates. It is formed by deprotonating the more substituted α-carbon. For a 2-alkylcyclopentanone, this corresponds to removing a proton from the 2-position, resulting in a more substituted and thus more stable double bond within the enolate structure.[3][4]

The ability to selectively generate one of these enolates is the cornerstone of controlling the regioselectivity of alkylation.

Q2: I want to alkylate the 5-position of my 2-methylcyclopentanone. What are the general conditions I should employ?

A2: To alkylate the less substituted α-carbon (the 5-position), you need to favor the formation of the kinetic enolate. The key conditions for this are:

  • A strong, sterically hindered base: Lithium diisopropylamide (LDA) is the most common choice.[5] Its bulky isopropyl groups make it difficult to access the more sterically hindered proton at the 2-position, thus it preferentially abstracts a proton from the 5-position.[2]

  • Low temperature: The reaction should be carried out at a low temperature, typically -78 °C (a dry ice/acetone bath).[4] This ensures that the deprotonation is irreversible, "trapping" the faster-forming kinetic enolate before it has a chance to equilibrate to the more stable thermodynamic enolate.

  • Aprotic solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for these reactions.[4]

  • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the strong base to ensure complete conversion of the ketone to the enolate, which helps to prevent side reactions like self-condensation.[6]

Q3: My goal is to synthesize a 2,2-disubstituted cyclopentanone. How can I promote alkylation at the already substituted 2-position?

A3: Alkylating the more sterically hindered 2-position is a significant challenge and requires conditions that favor the formation of the thermodynamic enolate. This is generally achieved by:

  • A strong, non-nucleophilic, less-hindered base: Sodium hydride (NaH) or potassium hydride (KH) are often used.[7]

  • Higher temperatures: Room temperature or gentle heating allows the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate.[7]

  • Protic solvent (in some cases) or conditions that allow for equilibration: The presence of a small amount of the conjugate acid of the base, or unreacted ketone, can facilitate the proton exchange needed for equilibration.[8]

However, these traditional methods can be low-yielding and prone to side reactions. For a more robust and modern approach, consider transition-metal catalysis.

Q4: Are there modern catalytic methods to directly alkylate the more hindered α-position of a cyclopentanone?

A4: Yes, recent advances in catalysis have provided powerful solutions to this long-standing problem. Nickel-catalyzed α-alkylation has emerged as a particularly effective method. These reactions can proceed under neutral conditions and can preferentially alkylate the more substituted enolate.[9] For example, a nickel catalyst with a bulky biphenyl diphosphine ligand can achieve the allylic alkylation of unsymmetrical ketones at the more-hindered α-site with high regioselectivity.[3]

Q5: I am working on a chiral molecule for a drug development project. How can I achieve an asymmetric synthesis of a 2-substituted cyclopentanone?

A5: Asymmetric synthesis in this context can be approached in several ways:

  • Chiral Auxiliaries: A chiral auxiliary, such as an Evans' oxazolidinone, can be attached to a precursor of the cyclopentanone ring.[10] The auxiliary then directs the stereochemistry of a subsequent alkylation step. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

  • Organocatalysis: Chiral amines or thioureas can be used as catalysts to promote the asymmetric Michael addition of nucleophiles to α,β-unsaturated cyclopentenones, or the direct asymmetric alkylation of cyclopentanones.[1][5] These methods offer a direct route to chiral 2-substituted cyclopentanones without the need for attaching and removing an auxiliary.

  • Transition Metal Catalysis: Chiral ligands coordinated to transition metals (e.g., palladium, iridium) can catalyze the enantioselective alkylation of cyclopentanone enolates or their synthetic equivalents.[10]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-substituted cyclopentanones and provides actionable solutions.

Issue 1: Low yield of the desired alkylated product, with a significant amount of starting material recovered.

Potential Cause Diagnostic Check Recommended Solution
Incomplete enolate formation. Analyze a quenched aliquot of the reaction mixture after base addition (before adding the alkylating agent) by ¹H NMR or TLC. The presence of significant starting ketone indicates incomplete deprotonation.Ensure your base is of high quality and accurately titrated. Use a sufficiently strong base (e.g., LDA for kinetic enolates) in at least a stoichiometric amount (1.05-1.1 eq). Ensure your solvent is rigorously anhydrous.
Poorly reactive alkylating agent. Check the literature for the reactivity of your chosen alkylating agent. Ensure it is fresh and pure.Use a more reactive alkylating agent (e.g., an iodide instead of a chloride). Primary and benzylic halides are generally more effective than secondary halides.[11]
Reaction temperature too low for alkylation. The reaction may be sluggish, as indicated by slow disappearance of the enolate (if monitoring by in-situ IR) or starting material (by TLC).While enolate formation often requires low temperatures, the subsequent alkylation step may need to be warmed to 0 °C or room temperature to proceed at a reasonable rate.

Issue 2: Formation of a significant amount of a higher molecular weight byproduct, likely from self-condensation.

Potential Cause Diagnostic Check Recommended Solution
Equilibrium between the enolate and the ketone. The byproduct will have characteristic signals in the ¹H NMR spectrum indicative of an aldol adduct (e.g., a new hydroxyl group and complex aliphatic signals).[12]This is common when using weaker bases like alkoxides.[2] Switch to a strong, non-nucleophilic base like LDA, LHMDS, or KHMDS and use at least a full equivalent to drive the enolate formation to completion.[6] This removes the electrophilic ketone from the reaction mixture.
Adding the ketone to the base too quickly. Localized high concentrations of ketone can lead to self-condensation even with a strong base.Add the ketone solution dropwise to the stirred solution of the base at the appropriate low temperature.

Issue 3: Formation of an alkene byproduct instead of the desired alkylated ketone.

Potential Cause Diagnostic Check Recommended Solution
E2 elimination is competing with the SN2 alkylation. The ¹H NMR spectrum will show characteristic signals for vinylic protons, typically in the 5-6 ppm range.[3]This is a common issue with sterically hindered (secondary or tertiary) alkylating agents.[11] If possible, use a less hindered alkylating agent. Lowering the reaction temperature for the alkylation step can also favor the SN2 pathway.
The enolate is acting as a base rather than a nucleophile. Same as above.Use a more reactive alkylating agent with a better leaving group (I > Br > Cl > OTs). Consider using a less basic enolate, for example, by using a silyl enol ether activated by a Lewis acid.

Issue 4: A mixture of regioisomers is obtained (alkylation at both the 2- and 5-positions).

Potential Cause Diagnostic Check Recommended Solution
Inadequate control over kinetic vs. thermodynamic enolate formation. The product mixture will show two distinct sets of signals in the ¹H and ¹³C NMR spectra, corresponding to the two regioisomers. Careful integration can determine the ratio.For kinetic control: Ensure the temperature is kept consistently low (-78 °C) during enolate formation. Use a sufficiently bulky base (see comparison table below). For thermodynamic control: Ensure the reaction is allowed to equilibrate at a higher temperature for a sufficient amount of time before adding the alkylating agent.

Data & Protocols

Comparison of Common Bulky Bases for Kinetic Enolate Formation
BasepKa of Conjugate AcidCommon SolventTypical Temp.Key Characteristics & Considerations
LDA (Lithium Diisopropylamide)~36THF-78 °CThe most widely used bulky base. Highly effective for kinetic control. Can be prepared in situ or purchased as a solution.[5]
LHMDS (Lithium Hexamethyldisilazide)~26THF, Toluene-78 °C to 0 °CLess basic than LDA, but also very bulky. Often provides higher selectivity in some cases. The resulting hexamethyldisilazane is volatile and easily removed.[8]
KHMDS (Potassium Hexamethyldisilazide)~26THF, Toluene-78 °C to 0 °CMore reactive than LHMDS due to the more ionic K-N bond. Can be more effective for deprotonating less acidic protons.[13]
LiTMP (Lithium 2,2,6,6-Tetramethylpiperidide)~37THF-78 °C to 0 °CEven more sterically hindered than LDA. Can provide excellent selectivity where LDA fails, but may be too hindered for some substrates.
Experimental Protocols

Protocol 1: Kinetic Alkylation of 2-Methylcyclopentanone at the 5-Position

This protocol is adapted from a standard procedure for the kinetic alkylation of 2-methylcyclohexanone and is applicable to 2-methylcyclopentanone.

  • Materials: 2-methylcyclopentanone, Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, Anhydrous THF, Benzyl bromide.

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C.

    • Add diisopropylamine (1.1 eq) to the cooled THF.

    • Slowly add n-BuLi (1.05 eq) to the solution and stir for 30 minutes at 0 °C to generate LDA, then cool back to -78 °C.

    • Add a solution of 2-methylcyclopentanone (1.0 eq) in anhydrous THF dropwise to the LDA solution, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at -78 °C.

    • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation using an Evans' Chiral Auxiliary

This protocol provides a general workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.

  • Step 1: Acylation of the Chiral Auxiliary:

    • To a solution of the Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) and stir for 15 minutes.

    • Add the desired acyl chloride (e.g., a precursor to the cyclopentanone ring) and stir for 1 hour at -78 °C, then warm to room temperature.

    • Work up and purify to obtain the N-acyl oxazolidinone.

  • Step 2: Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and stir for 30-60 minutes to form the Z-enolate.

    • Add the alkylating agent (e.g., methyl iodide) and stir at -78 °C for several hours.

    • Quench with saturated aqueous ammonium chloride and perform a standard extractive workup.

    • Purify by chromatography to isolate the alkylated product with high diastereoselectivity.

  • Step 3: Cleavage of the Auxiliary:

    • The auxiliary can be cleaved under various conditions (e.g., with lithium hydroxide and hydrogen peroxide to yield the carboxylic acid) to provide the enantiomerically enriched product.

Visualizations

Decision Workflow for Alkylation Strategy

G start Desired Product: 2-Substituted Cyclopentanone q1 Where to alkylate? start->q1 less_hindered Less Hindered Site (e.g., 5-position) q1->less_hindered Less Substituted more_hindered More Hindered Site (e.g., 2-position) q1->more_hindered More Substituted kinetic Kinetic Enolate Formation less_hindered->kinetic thermodynamic Thermodynamic Enolate Formation more_hindered->thermodynamic kinetic_cond Conditions: - Bulky Base (LDA, LHMDS) - Low Temp (-78°C) - Aprotic Solvent (THF) kinetic->kinetic_cond thermo_cond Traditional Conditions: - Smaller Base (NaH, KH) - Higher Temp (RT) - Equilibration thermodynamic->thermo_cond modern_cond Modern Method: - Ni-Catalysis - Neutral Conditions thermodynamic->modern_cond

Caption: Decision tree for selecting an alkylation strategy.

Kinetic vs. Thermodynamic Enolate Formation

G cluster_kinetic Kinetic Pathway (Faster) cluster_thermo Thermodynamic Pathway (More Stable) ketone 2-Alkylcyclopentanone kinetic_enolate Kinetic Enolate (Less Substituted) ketone->kinetic_enolate Bulky Base -78°C thermo_enolate Thermodynamic Enolate (More Substituted) ketone->thermo_enolate Small Base RT kinetic_product Product A (Alkylation at C5) kinetic_enolate->kinetic_product E+ kinetic_enolate->thermo_enolate Equilibration (Higher Temp) thermo_product Product B (Alkylation at C2) thermo_enolate->thermo_product E+

Caption: Competing pathways for enolate formation.

References

  • Palomo, C., Oiarbide, M., & García, J. M. (2014). Current progress in the asymmetric C–C bond-forming reactions of ketone-derived enolates. Chemical Society Reviews, 43(8), 2835-2857.
  • Li, M. M., et al. (2023). Ketone α-alkylation at the more-hindered site. Nature Communications, 14(1), 3326. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • House, H. O., & Trost, B. M. (1965). The Chemistry of Carbanions. X. The Regioselectivity of Ketone Enolate Formation. The Journal of Organic Chemistry, 30(8), 2502-2513.
  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

  • Gall, M., & House, H. O. (1972). 2-BENZYL-2-METHYLCYCLOHEXANONE AND 2-BENZYL-6-METHYLCYCLOHEXANONE. Organic Syntheses, 52, 39. [Link]

  • Chemistry LibreTexts. (2021). 18.4: Alkylation of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions. [Link]

  • Q-MOL. Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]

  • Chemistry Steps. How to Alkylate a Ketone. [Link]

  • Bisai, A. (2014). Direct asymmetric alkylation of ketones: still unconquered. Beilstein Journal of Organic Chemistry, 10, 2396-2415. [Link]

  • Chem Help ASAP. (2019). Distinguish between E2 vs SN2 products with NMR spectroscopy. [Link]

  • AZoM. (2013). Understanding the Aldol Condensation Reaction Using NMR. [Link]

  • ResearchGate. (2023). Ketone α-alkylation at the more-hindered site. [Link]

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]

  • Cobb, A. J. A., et al. (2015). Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. The Journal of Organic Chemistry, 80(21), 10898-10904.
  • Ma, A., & Ma, D. (2011). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters, 13(22), 6038-6041.
  • Chegg. (2019). Analyze the H NMR spectrum. This is the product of a crossed aldol condensation. [Link]

  • Collum, D. B., et al. (2007). Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. Journal of the American Chemical Society, 129(46), 14349-14357.
  • Collum, D. B., et al. (2017). Ketone Enolization with Sodium Hexamethyldisilazide: Solvent- and Substrate-Dependent E–Z Selectivity and Affiliated Mechanisms. Journal of the American Chemical Society, 139(39), 13837-13849.
  • Collum, D. B., et al. (2018). Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures. Journal of the American Chemical Society, 140(46), 15811-15819.
  • Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. [Link]

  • JoVE. (2023). Video: Factors Affecting α-Alkylation of Ketones: Choice of Base. [Link]

  • Lumen Learning. Organic Chemistry 1: 9.7. Enolate alkylation. [Link]

  • Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. [Link]

  • Reetz, M. T., et al. (1983). α-tert-ALKYLATION OF KETONES: 2-tert-PENTYLCYCLOPENTANONE. Organic Syntheses, 62, 95. [Link]

  • KPU Pressbooks. Organic Chemistry II: 6.3 Alkylation at the α-Carbon. [Link]

  • Sciencemadness Discussion Board. (2006). Enolate Alkylation. [Link]

  • Organic Chemistry Tutor. (2021). Alkylation of Enolates. [Link]

Sources

Validation & Comparative

Stability Showdown: A Comparative Analysis of Ortho-, Meta-, and Para-Trifluoromethyl Phenylcyclopentanones for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] However, the positional isomerism of such a potent electron-withdrawing group on an aromatic ring can profoundly influence the overall stability and reactivity of a molecule. This guide provides an in-depth comparative analysis of the chemical stability of ortho-, meta-, and para-trifluoromethyl phenylcyclopentanones, offering a predictive framework and actionable experimental protocols for researchers in drug development.

The Decisive Influence of Positional Isomerism: A Stability Hypothesis

The chemical stability of a molecule is not an absolute property but rather a reflection of its resilience to specific environmental stresses. For the trifluoromethyl phenylcyclopentanone isomers, the interplay of electronic and steric effects dictates their anticipated stability profiles.

Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[2] This effect deactivates the phenyl ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions relative to the trifluoromethyl group.[3] Consequently, the meta position is the least electronically perturbed, which often translates to greater stability against reactions involving the aromatic ring.[4]

Steric Effects: The trifluoromethyl group is sterically demanding.[5] When positioned at the ortho position, it can cause significant steric hindrance, potentially leading to bond strain and creating pathways for degradation that are not available to the meta and para isomers.

Based on these fundamental principles, we can propose a general stability hierarchy:

Meta > Para > Ortho

This hypothesis is grounded in the understanding that the meta isomer benefits from a more electronically stable aromatic system with minimal steric strain. The para isomer, while sterically unhindered, experiences a strong deactivation of the ring at the position of the cyclopentanone substituent, which could influence its degradation pathways. The ortho isomer is anticipated to be the least stable due to the combination of electronic effects and significant steric strain.

Comparative Stability Analysis: A Data-Driven Perspective

IsomerPredicted Stability RankRationale
Ortho-Trifluoromethyl Phenylcyclopentanone 3 (Least Stable)Steric Hindrance: The proximity of the bulky CF₃ group to the cyclopentanone ring can lead to intramolecular strain, potentially promoting ring-opening or other degradation pathways. Electronic Effects: Strong electron withdrawal at the point of substitution may influence the stability of the bond connecting the phenyl and cyclopentanone rings.
Meta-Trifluoromethyl Phenylcyclopentanone 1 (Most Stable)Electronic Stability: The meta position is the least deactivated by the electron-withdrawing CF₃ group, leading to a more stable aromatic system.[4] Minimal Steric Effects: The CF₃ group is sufficiently distant from the cyclopentanone ring to avoid significant steric interactions.
Para-Trifluoromethyl Phenylcyclopentanone 2 (Moderately Stable)Electronic Effects: The para position experiences strong electron withdrawal, which can influence the reactivity of the entire molecule.[2] However, the absence of steric strain makes it more stable than the ortho isomer.

Proposed Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical liabilities of a drug candidate.[6][7] Below are the proposed primary degradation pathways for trifluoromethyl phenylcyclopentanones under various stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under strong acidic or basic conditions, the primary site of degradation is likely the ketone functional group.

  • Acid-Catalyzed Degradation: Protonation of the carbonyl oxygen can facilitate nucleophilic attack by water, potentially leading to ring-opening of the cyclopentanone. The electron-withdrawing nature of the trifluoromethyl group, especially in the ortho and para positions, will increase the electrophilicity of the carbonyl carbon, potentially accelerating this process.

  • Base-Catalyzed Degradation: Under basic conditions, enolate formation can occur, which may lead to aldol-type condensation reactions or other rearrangements. The acidity of the α-protons on the cyclopentanone ring will be influenced by the position of the CF₃ group.

Oxidative Degradation

Oxidative stress, often simulated using hydrogen peroxide, can lead to several degradation products.

  • Baeyer-Villiger Oxidation: The ketone can be oxidized to a lactone.

  • Oxidation of the Cyclopentanone Ring: The aliphatic ring is susceptible to oxidation, potentially leading to ring-opening and the formation of carboxylic acid derivatives.[8][9][10]

  • Hydroxylation of the Aromatic Ring: While the electron-withdrawing CF₃ group deactivates the ring, under harsh oxidative conditions, hydroxylation may occur.

Photolytic Degradation

Exposure to UV or visible light can induce photochemical reactions.

  • Norrish Type I and Type II Reactions: Ketones are known to undergo these characteristic photochemical reactions, leading to radical intermediates and subsequent degradation products.

  • Photodefluorination: While the C-F bond is very strong, photodefluorination of the trifluoromethyl group can occur under certain conditions, though it is generally a minor pathway.

The following diagram illustrates the key decision points in evaluating the stability of these isomers.

Caption: Logical workflow for the comparative stability assessment.

Experimental Protocols for Forced Degradation Studies

To experimentally validate the stability of the ortho-, meta-, and para-trifluoromethyl phenylcyclopentanone isomers, a series of forced degradation studies should be conducted.[6][7] These studies intentionally stress the compounds to identify likely degradation pathways and products.

General Procedure
  • Sample Preparation: Prepare stock solutions of each isomer (ortho, meta, and para) in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solutions to the stress conditions outlined below.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from its degradation products.

Specific Stress Conditions
Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with an equal volume of 1N HCl. Maintain the solution at 60°C.
Base Hydrolysis Mix the stock solution with an equal volume of 1N NaOH. Maintain the solution at 60°C.
Oxidation Mix the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature.
Thermal Degradation Store the stock solution at 80°C in a controlled temperature oven.
Photostability Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2).

The following diagram outlines the experimental workflow for these forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Ortho Prepare Ortho Isomer Stock Solution Acid Acid Hydrolysis (1N HCl, 60°C) Prep_Ortho->Acid Stress Ortho Base Base Hydrolysis (1N NaOH, 60°C) Prep_Ortho->Base Oxidation Oxidation (30% H2O2, RT) Prep_Ortho->Oxidation Thermal Thermal (80°C) Prep_Ortho->Thermal Photo Photolytic (ICH Guidelines) Prep_Ortho->Photo Prep_Meta Prepare Meta Isomer Stock Solution Prep_Meta->Acid Stress Meta Prep_Meta->Base Prep_Meta->Oxidation Prep_Meta->Thermal Prep_Meta->Photo Prep_Para Prepare Para Isomer Stock Solution Prep_Para->Acid Stress Para Prep_Para->Base Prep_Para->Oxidation Prep_Para->Thermal Prep_Para->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quenching Sample Quenching & Dilution Sampling->Quenching HPLC Stability-Indicating HPLC Analysis Quenching->HPLC Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis

Caption: Experimental workflow for forced degradation studies.

Conclusion and Future Directions

The positional isomerism of the trifluoromethyl group on a phenylcyclopentanone scaffold has a profound and predictable impact on the molecule's chemical stability. Based on fundamental principles of electronic and steric effects, the anticipated order of stability is meta > para > ortho. The meta isomer is predicted to be the most stable due to a combination of electronic delocalization and minimal steric hindrance. Conversely, the ortho isomer is expected to be the least stable due to significant steric strain.

The provided experimental protocols for forced degradation studies offer a robust framework for empirically verifying this stability hypothesis. The insights gained from such studies are invaluable for lead optimization in drug development, enabling the selection of isomers with the most favorable stability profiles and informing formulation and storage strategies. Further computational studies, such as Density Functional Theory (DFT) calculations, could also provide valuable theoretical support for the predicted stability order and degradation pathways.

By combining theoretical predictions with rigorous experimental validation, researchers can make more informed decisions in the design and development of novel therapeutics, ultimately accelerating the path to clinically successful drug candidates.

References

  • Vaia. (n.d.). Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Retrieved from [Link]

  • Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved from [Link]

  • Carboxylesterases (CEs) are a family of ubiquitous enzymes with broad substrate specificity, and their inhibition may have important implications in pharmaceutical and agrochemical fields. One of the most potent inhibitors both for mammalian and insect CEs are trifluoromethyl ketones (TFMKs), but the mechanism of action of these chemicals is not completely understood. This study examines the balance between reactivity versus steric effects in modulating the activity against human carboxylesterase 1. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC. (n.d.). Retrieved from [Link]

  • O'Hagan, D. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Retrieved from [Link]

  • Nagai, T., Nishioka, G., Koyama, M., & Kumadaki, I. (2010). Studies on Trifluoromethyl Ketones. Part 7. Ene Reaction of Trifluoroacetaldehyde and Its Application for Synthesis of Trifluoromethyl Compounds. ResearchGate. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

  • Pradhan, D. P., & Mukthinuthalapati, M. A. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Leroux, F. R. (2004). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. Retrieved from [Link]

  • Henkelman Group. (2022, March 23). 2D covalent organic frameworks for photosynthesis of α-trifluoromethylated ketones from aromatic alkenes. Retrieved from [Link]

  • Myers, A. G., et al. (2003). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling.
  • ACS Omega. (2022, April 12). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-17.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Ikeda, M., et al. (2020). Synthesis of Diverse Aromatic Ketones through C-F Cleavage of Trifluoromethyl Group. Chemistry – A European Journal, 26(54), 12333–12337.
  • Ikeda, M., et al. (2020). Synthesis of Diverse Aromatic Ketones through C−F Cleavage of Trifluoromethyl Group. Chemistry – A European Journal, 26(54), 12333–12337.
  • MDPI. (2022, December 12). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Retrieved from [Link]

  • Staudt, M., Cetin, A., & Bunch, L. (2022). Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction. Chemistry, 28(10), e202102998.
  • ACS Publications. (2021, September 1). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). De novo three-component synthesis of meta-substituted anilines. Retrieved from [Link]

  • PMC. (2022, October 13). [4]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Retrieved from [Link]

  • Elsevier's Research Collaborations. (1993, January 1). A computational study of the possible isomers and conformations of N-trifluoromethylformamide, CF3NHC(O)H, and N-hydroxymethylidenetrifluoromethylamine, CF3NC(H)OH. Retrieved from [Link]

  • RSC Publishing. (n.d.). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • AVESIS. (n.d.). Transition Metal‐Free Synthesis of meta‐Bromo‐ and meta‐Trifluoromethylanilines from Cyclopentanones by a Cascade Reacti. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]

  • PubMed. (2016, June 1). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Retrieved from [Link]

  • ResearchGate. (2015, October 17). Selective Synthesis of Ortho-substituted 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. Retrieved from [Link]

  • PMC. (2023, June 7). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. Retrieved from [Link]

  • PubMed. (2007, June 14). Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers. Retrieved from [Link]

  • PMC. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2025, October 11). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (2002, August 7). A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N- Alkylamides in Gas Phase and in Solution. Retrieved from [Link]

  • ResearchGate. (2004, January 1). Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. Retrieved from [Link]

  • MDPI. (n.d.). The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Triflic acid and its derivatives: A family of useful reagents for synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and computational study on the phase stability of Al-containing cubic transition metal nitrides. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical investigation of para amino‐dichloro chalcone isomers, part I: A DFT structure—stability study. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chiral Column Selection for Separating Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The separation of enantiomers is a cornerstone of modern pharmaceutical development and quality control. The distinct pharmacological activities and potential toxicities of individual enantiomers mandate their precise separation and quantification. This guide, grounded in scientific principles and extensive field experience, provides a strategic framework for selecting the optimal chiral column and developing a robust separation method.

The Bedrock of Separation: Chiral Recognition Mechanisms

Chiral recognition in high-performance liquid chromatography (HPLC) is achieved through the transient formation of diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP).[1][2][3] The differential stability of these complexes leads to varying retention times and, consequently, separation. The primary interaction forces at play include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[3] The nature of the CSP dictates which of these forces will be dominant.

The most prevalent and versatile CSPs are based on polysaccharides, such as cellulose and amylose derivatives, which are renowned for their broad applicability.[4][5][6] However, a diverse array of CSPs is available, each with unique selectivity.

Table 1: A Comparative Overview of Common Chiral Stationary Phases

CSP TypeChiral Selector ExamplesPrimary Interaction MechanismsBest Suited For
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric inclusion into chiral cavities.[1][3][6]A broad range of chiral compounds, making them excellent first-choice screening columns.[7][8]
Pirkle-type (Brush-type) (R)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions (π-donor/π-acceptor), hydrogen bonding, dipole-dipole interactions.[9]Analytes containing aromatic systems and functional groups capable of hydrogen bonding.[9]
Macrocyclic Glycopeptide Vancomycin, TeicoplaninHydrogen bonding, ionic interactions, inclusion complexation within basket-like cavities.[2][3][9]Polar and ionizable compounds, including amino acids and their derivatives.[9][10]
Protein-based α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH)Hydrophobic and polar interactions, mimicking biological recognition.[3]Primarily for specific drug classes and bioanalytical applications.[10]
Cyclodextrin-based β-cyclodextrin, γ-cyclodextrinInclusion of the analyte (or a portion of it) into the chiral cavity of the cyclodextrin.[3][7][9]Compounds with a hydrophobic moiety that can fit into the cyclodextrin cavity.[7]

A Strategic Blueprint for Chiral Method Development

A trial-and-error approach to chiral column selection is inefficient and time-consuming.[7] A systematic screening strategy across a diverse set of columns and mobile phases is the most effective path to a successful separation.[4][11][12][13][14]

Phase 1: Initial Column and Mobile Phase Screening

The initial screening aims to quickly identify promising separation conditions. This involves testing a small, well-chosen set of columns with broad selectivity under generic mobile phase conditions.

Diagram 1: Initial Chiral Screening Workflow

G cluster_0 Phase 1: Initial Screening Analyte Prepare Chiral Analyte Solution ColumnSelection Select 3-4 Diverse CSPs (e.g., Polysaccharide, Macrocyclic) Analyte->ColumnSelection NPScreen Normal Phase Screen (Hexane/Alcohol) ColumnSelection->NPScreen RPScreen Reversed-Phase Screen (Acetonitrile/Water or Methanol/Water) ColumnSelection->RPScreen POScreen Polar Organic Screen (e.g., Acetonitrile/Methanol) ColumnSelection->POScreen Evaluation Evaluate Results: Resolution (Rs), Peak Shape, Retention Time NPScreen->Evaluation RPScreen->Evaluation POScreen->Evaluation

Caption: A parallel screening approach for initial chiral method development.

Experimental Protocol: Generic Initial Screening

  • Column Selection: Select a minimum of three columns with orthogonal chiral recognition mechanisms. A robust starting set includes:

    • An amylose-based polysaccharide column.

    • A cellulose-based polysaccharide column.

    • A macrocyclic glycopeptide column (e.g., Vancomycin-based).

  • Mobile Phase Conditions:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10 v/v)

      • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v)

      • For acidic analytes, add 0.1% Trifluoroacetic Acid (TFA). For basic analytes, add 0.1% Diethylamine (DEA).[12][15]

    • Reversed-Phase (RP):

      • Mobile Phase C: Acetonitrile/Water with 0.1% Formic Acid

      • Mobile Phase D: Methanol/Water with 0.1% Formic Acid

    • Polar Organic (PO):

      • Mobile Phase E: Acetonitrile/Methanol (95:5 v/v) with additives as needed.

  • Standard Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Temperature: 25 °C.

    • Detection: UV, at the analyte's λmax.

  • Evaluation: Analyze the chromatograms for any degree of separation. A partial separation is a "hit" and a strong candidate for optimization.

Phase 2: Method Optimization

Once a promising CSP and mobile phase mode are identified, the next step is to refine the separation to achieve baseline resolution (Rs ≥ 1.5) and optimal analysis time.

G

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one (CAS No. 1344328-00-2). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a protocol, but a framework for understanding the chemical's hazard profile and the critical reasoning behind each disposal step.

Hazard Assessment: A Conservative, Science-Based Approach

A specific Safety Data Sheet (SDS) for 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one is not consistently available in public repositories. In such cases, a prudent and scientifically-defensible approach is to assess the potential hazards based on the compound's structural motifs. This practice is a cornerstone of laboratory safety when dealing with novel or less-common substances[1].

The molecule can be deconstructed into two key components:

  • A Cyclopentanone Ring: Ketones in this class, such as cyclopentanone itself, are often flammable liquids and can cause skin, eye, and respiratory irritation[2][3][4].

  • A Trifluoromethylphenyl Group: This group classifies the compound as a halogenated organic substance .[5][6] Halogenated compounds are of particular concern for waste management due to their potential for environmental persistence and the specialized, high-cost disposal methods they often require, such as high-temperature incineration[5][7].

Therefore, 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one must be handled as a flammable, irritant, halogenated hazardous waste .

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended if there is a splash risk.Protects against potential splashes of the irritant liquid.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use.Prevents skin contact with the compound, which is presumed to be a skin irritant[8][9].
Body Protection Standard laboratory coat. Consider a flame-retardant coat if handling large quantities.Protects against incidental contact and spills.
Respiratory All handling and waste consolidation should occur in a certified chemical fume hood.Mitigates inhalation risk from vapors, which may be irritating[8][10].

The Core Principle: Mandatory Waste Segregation

The single most critical step in the proper disposal of this compound is segregation . Due to the presence of the trifluoromethyl group (a fluorine halogen), this compound's waste stream must be kept separate from non-halogenated organic waste.

Why is segregation so important?

  • Regulatory Compliance: The Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict handling protocols for hazardous waste, and mixing waste streams can create regulatory complications[11][12][13].

  • Disposal Method: Halogenated wastes typically require high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion. Non-halogenated solvents can often be recycled or used in fuel blending, a less expensive and more sustainable disposal route[14].

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions[15].

Waste_Segregation_Logic cluster_0 Waste Identification cluster_1 Decision Point cluster_2 Segregated Waste Streams Waste 2-[3-(CF3)phenyl]cyclopentan-1-one (Waste Generated) CheckHalogen Does the molecule contain F, Cl, Br, or I? Waste->CheckHalogen Halogenated Halogenated Organic Waste Container CheckHalogen->Halogenated Yes (CF3 group) NonHalogenated Non-Halogenated Organic Waste Container CheckHalogen->NonHalogenated No

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of waste 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one and materials contaminated with it.

Step 1: Container Selection and Labeling

  • Select a chemically compatible, leak-proof waste container with a secure, screw-top cap. Glass or high-density polyethylene (HDPE) containers are generally suitable[16].

  • Before adding any waste , affix a "Hazardous Waste" tag to the container[7][17].

  • On the tag, clearly write the full chemical name: "Waste 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one". Do not use abbreviations[6][13]. If it is a solution, list all constituents and their approximate percentages.

  • Check the boxes for the appropriate hazards: Flammable and Toxic/Irritant .

Step 2: Waste Accumulation

  • All waste transfer operations must be performed within a chemical fume hood to minimize inhalation exposure[18].

  • Liquid Waste: Carefully pour the waste liquid into the designated, labeled halogenated waste container.

  • Solid Waste: Items contaminated with the compound (e.g., pipette tips, gloves, weighing paper, absorbent pads) should be collected in a separate, clearly labeled container for solid halogenated hazardous waste.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills[12].

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • The waste container must be kept closed at all times except when actively adding waste[6][7]. This is a critical EPA regulation to prevent the release of volatile organic compounds.

  • Store the sealed container in a designated Satellite Accumulation Area (SAA)[17]. This area should be near the point of generation and under the control of laboratory personnel.

  • Ensure the SAA provides secondary containment (e.g., a containment tray) to capture any potential leaks.

Step 4: Arranging for Final Disposal

  • Once the waste container is full (or before the designated accumulation time limit is reached, typically 90 days), contact your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor to arrange for pickup[12][16].

  • Ensure all paperwork, such as a waste manifest or pickup request form, is completed accurately[13]. Never leave a container of "unknown" waste; proper labeling from the start is paramount[17].

Disposal_Workflow Start Waste Generated SelectContainer 1. Select & Pre-Label Halogenated Waste Container Start->SelectContainer TransferWaste 2. Transfer Waste (in Fume Hood) SelectContainer->TransferWaste SealContainer 3. Securely Close Container TransferWaste->SealContainer StoreSAA 4. Store in SAA with Secondary Containment SealContainer->StoreSAA ContactEHS 5. Container Full? Request EHS Pickup StoreSAA->ContactEHS ContactEHS->StoreSAA No End Disposal Complete ContactEHS->End Yes

Spill Management Protocol

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill using an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow[16]. Do not use paper towels as the primary absorbent for flammable liquids.

  • Collection: Carefully scoop the absorbent material into a sealable bag or container.

  • Disposal: Label the container as "Spill Debris: 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one" and manage it as halogenated hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, and manage the cleaning materials as hazardous waste.

For large spills, spills outside of a fume hood, or any spill you are not comfortable handling, evacuate the area and contact your institution's emergency response team or EHS immediately[6][7].

By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • Braun Research Group . Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University Campus Operations . Halogenated Solvents in Laboratories. [Link]

  • Daniels Health . How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Oregon State University Environmental Health and Safety . Hazardous Waste Reduction. [Link]

  • GAIACA . How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Environmental Protection Agency (EPA) . Laboratory Environmental Sample Disposal Information Document. [Link]

  • University of Colorado Boulder Environmental Health and Safety . How to Dispose of Chemical Waste. [Link]

  • University of Oslo . Chemical and Hazardous Waste Guide. [Link]

  • University of California, Santa Barbara . RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • NIST WebBook . 2-Propanone, 1-[3-(trifluoromethyl)phenyl]-. [Link]

  • Thermo Fisher Scientific . SAFETY DATA SHEET - 3-(Trifluoromethyl)phenylacetonitrile. [Link]

  • PubChem . 2-[3-(Trifluoromethoxy)phenyl]cyclopentanone. [Link]

  • Zakarian Lab, UCSB . Lab Safety Protocol. [Link]

  • National Institutes of Health (NIH) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Thermo Fisher Scientific . SAFETY DATA SHEET - 3-Methyl-2-cyclopenten-1-one. [Link]

  • Pharmaffiliates . 1-(3-(Trifluoromethyl)phenyl)ethan-1-one. [Link]

  • Indenta Chemicals . Material Safety Data Sheet Cyclopentanone. [Link]

Sources

Personal protective equipment for handling 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1344328-00-2 Molecular Formula: C₁₂H₁₁F₃O Molecular Weight: 228.21 g/mol Date of Issue: October 26, 2023 Revision: 1.0 (Research & Development Grade)[1][2][3]

Executive Summary: The "Unknown Hazard" Protocol

For the attention of: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

As a Senior Application Scientist, I must emphasize that while 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one is a valuable intermediate in drug discovery (often a precursor for antagonists or modulators), it lacks a comprehensive toxicological profile.[1][2][3][4] Do not rely solely on generic Safety Data Sheets (SDS).

We must apply the Precautionary Principle . The presence of the trifluoromethyl (-CF₃) group significantly alters the physicochemical properties of the parent cyclopentanone.[3][4] It enhances lipophilicity (LogP), thereby increasing the compound's ability to permeate the stratum corneum (skin barrier) and cell membranes.[4] Consequently, we treat this substance not just as an irritant, but as a potential systemic toxin until proven otherwise.[4]

Hazard Identification & Risk Assessment (SAR Analysis)

Since specific LD50 data is limited, we derive hazards based on Structure-Activity Relationships (SAR) with similar fluorinated phenyl ketones.[1][3][4]

Hazard ClassRisk LevelMechanistic Insight
Acute Toxicity (Dermal) High The -CF₃ moiety increases lipid solubility, facilitating rapid dermal absorption.[1][2][3][4] Standard latex gloves are insufficient.[4]
Acute Toxicity (Oral) Moderate/Unknown Fluorinated aromatics can exhibit metabolic stability; ingestion may lead to prolonged systemic exposure.[4]
Skin/Eye Irritation High Ketones are defatting agents.[4] Combined with the fluorinated ring, expect severe irritation (H315, H319).[4]
Respiratory Sensitization Moderate Inhalation of dust/aerosols may cause mucosal inflammation (H335).[4]
Flammability Moderate Predicted Flash Point >100°C (Combustible), but static discharge during weighing is a critical ignition source.[4]
Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard PPE" to a Barrier Integrity System .[4]

A. Dermal Protection (The Critical Barrier)[4]
  • Primary Layer: Nitrile (minimum 0.11 mm thickness).[4]

  • Secondary Layer (High Risk): If handling >10g or concentrated solutions, use Silver Shield/4H laminate gloves under outer nitrile gloves.[4] The laminate prevents permeation of fluorinated organics that might swell standard nitrile.[4]

  • Technique: "Double-gloving" with color-indicator undergloves is recommended to immediately visualize breaches.[1][2][3][4]

B. Ocular & Face Protection[4][5][6][7][8][9][10]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[4] Safety glasses are insufficient due to the risk of splashes wicking around the lens.[4]

  • High Volume (>50g): Face shield required over goggles to protect the neck and lower face from projectile glass in case of reaction runaway.[4]

C. Respiratory Protection[1][4][5][6][8][9][11]
  • Engineering Control (Primary): All handling must occur in a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[4]

  • PPE (Secondary - Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a Full-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges.[1][2][3][4] The P100 is vital for particulates during solid transfer.[4]

Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)[1][2][3]
  • The Static Threat: Dry organic powders with non-polar groups (like -CF₃) accumulate static charge.[1][2][3][4]

  • Protocol:

    • Place an ionizing bar or use an anti-static gun inside the balance enclosure before opening the vial.[4]

    • Use a disposable anti-static weighing boat.[4]

    • Damping: If the powder is fluffy, dampen slightly with the reaction solvent (if compatible) to prevent aerosolization during transfer.[4]

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly.[4] The heat of solution is likely low, but verifying exotherms is good practice.[4]

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[4] Oxygen can promote radical degradation of fluorinated side chains under high energy conditions.[4]

Phase 3: Spill Management[1][2][3]
  • Solid Spill: Do not dry sweep.[4] Cover with a wet paper towel (solvent-dampened) to prevent dust generation, then wipe up.[1][3][4]

  • Liquid Spill: Absorb with vermiculite or sand.[4] Do not use combustible materials (sawdust).[4]

Waste Disposal & Deactivation

Crucial: Fluorinated compounds must never enter standard aqueous waste streams.[4]

  • Segregation: Collect in a dedicated "Halogenated Organic Waste" carboy.

  • Labeling: Clearly mark "Contains Organic Fluorine."[4] This alerts the disposal facility to use high-temperature incineration (>1100°C) to ensure cleavage of the C-F bond and capture of HF gas.[3]

  • Glassware: Triple rinse with Acetone. The first rinse goes into the Halogenated Waste.[4] Subsequent rinses can go to Non-Halogenated waste if the concentration is negligible (<0.1%).[4]

Visualizing the Safety Workflow

The following diagram illustrates the "Defense in Depth" strategy for this specific compound.

SafetyProtocol Start Start: Handling CAS 1344328-00-2 RiskAssess Risk Assessment (CF3 Group = High Permeation Risk) Start->RiskAssess EngControls Engineering Controls (Fume Hood + Ionizer) RiskAssess->EngControls Primary Barrier PPE_Select PPE Selection EngControls->PPE_Select Secondary Barrier Gloves Gloves: Nitrile (Double) or Laminate PPE_Select->Gloves Resp Resp: Fume Hood > OV/P100 Mask PPE_Select->Resp Operation Operational Phase Gloves->Operation Resp->Operation Disposal Disposal: Halogenated Waste (High Temp Incineration) Operation->Disposal Post-Exp

Caption: Hierarchy of Controls for Fluorinated Phenyl Ketones. Note the reliance on Engineering Controls before PPE.

References
  • National Institute of Standards and Technology (NIST). (2023).[4] Mass Spectrum of Fluorinated Phenyl Ketones. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link][1][2][3]

  • American Chemical Society (ACS). (2022).[4] Practical Guidelines for the Safe Use of Fluorine and Fluorinated Compounds. ACS Chemical Health & Safety.[4] Retrieved from [Link]

  • U.S. EPA. (2025). Best Practices for Disposal of Halogenated Organic Wastes. Retrieved from [Link][1][2][3]

(Note: As specific toxicological data for CAS 1344328-00-2 is proprietary or sparse, surrogate data from structurally homologous fluorinated phenyl ketones was used to establish these safety baselines.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one
Reactant of Route 2
Reactant of Route 2
2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.